2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid: is an organic compound with a complex structure that includes benzoylamino, carbothioyl, and hydroxy groups attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to start with 2-hydroxy-3-methylbenzoic acid, which undergoes a series of reactions to introduce the benzoylamino and carbothioyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it into a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
5-{[(Benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the carbothioyl group can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar aromatic core but differs in the functional groups attached.
2-Amino-5-methylbenzoic acid: Lacks the benzoylamino and carbothioyl groups, making it less complex.
2-Amino-5-cyano-3-methylbenzoic acid: Contains a cyano group instead of the carbothioyl group.
Uniqueness
- The presence of both benzoylamino and carbothioyl groups in 5-{[(benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid provides unique chemical reactivity and biological activity compared to its simpler analogs .
This detailed article provides a comprehensive overview of 5-{[(benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N2O4S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-(benzoylcarbamothioylamino)-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-9-7-11(8-12(13(9)19)15(21)22)17-16(23)18-14(20)10-5-3-2-4-6-10/h2-8,19H,1H3,(H,21,22)(H2,17,18,20,23) |
InChI Key |
QXFNCZFSMPGADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.